6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIUZLIHKYVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and additive-free nature .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the triazolo-pyridine ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazolo-pyridine framework. For instance, derivatives of trifluoromethyl pyrimidine have shown significant antifungal activity against various pathogens such as Botrytis cinerea and Candida albicans. These compounds exhibited inhibition rates comparable to established antifungals, indicating potential for therapeutic use in treating fungal infections .
Case Study: Antifungal Activity
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5l | B. cinerea | 100 |
This study demonstrates that specific derivatives can outperform traditional antifungal agents, suggesting a promising avenue for drug development.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes involved in disease pathways. For example, compounds derived from this structure have shown potential as TRPV1 antagonists, which are relevant in pain management therapies. The IC values indicate high potency, making these compounds candidates for further development in analgesic applications.
Insecticidal Properties
In addition to its medicinal applications, 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives have been tested for insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These studies revealed moderate insecticidal effects, suggesting that these compounds could serve as alternatives or complements to conventional insecticides .
Case Study: Insecticidal Activity
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| 5a | M. separata | 70 |
| 5b | S. frugiperda | 65 |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways they control . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo-pyridine core distinguishes this compound from closely related derivatives:
- This structural difference may enhance interactions with enzymes like dihydrofolate reductase, as seen in antifungal and antiparasitic activities .
Substituent Effects
- Trifluoromethyl Group : The -CF₃ group is a common feature in bioactive triazolo derivatives. For instance, 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine () shares the -CF₃ substituent but lacks the carboxylic acid, likely reducing its solubility compared to the target compound.
- Carboxylic Acid vs. Other Substituents: The carboxylic acid at position 2 in the target compound contrasts with substituents like methylsulfanyl (-SCH₃) in 6-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine ().
Antiproliferative Activity
Derivatives like 2-amino-N-(4-fluorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () exhibit antiproliferative effects against cancer cell lines (e.g., IC₅₀ values in the micromolar range). The carboxylic acid in the target compound could modulate cytotoxicity by altering cellular uptake or protein binding .
Antimicrobial and Antifungal Activity
Triazolo-pyrimidines with carboxamide groups (e.g., –9) show efficacy against pathogens like Enterococcus faecium and Candida albicans. The carboxylic acid in the target compound may enhance interactions with microbial enzymes, though its acidity could affect membrane permeability .
Physicochemical Properties
*Estimated based on substituent contributions.
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1896831-02-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 231.13 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of certain bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
2. Anticancer Potential
Studies have highlighted the role of triazolo-based compounds in cancer therapy. For example, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, have been developed using triazolo scaffolds. The compound's ability to modulate immune responses suggests a promising avenue for cancer immunotherapy .
3. Inhibition of Ion Channels
The compound has been evaluated for its effects on ion channels such as hERG (human Ether-à-go-go Related Gene), which is critical for cardiac function. While some derivatives show modest potency against hERG, this raises concerns regarding cardiotoxicity at higher concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potential bioactivity |
| Carboxylic acid | Enhances solubility and metabolic stability |
| Variations in heteroaryl head groups | Alter binding affinity and selectivity towards targets |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of various triazolo derivatives against Cryptosporidium species. The compound demonstrated an EC50 value of 2.1 μM in vitro, indicating moderate potency . Further optimization led to derivatives with improved activity profiles.
Case Study 2: Cancer Immunotherapy
In a preclinical model, a derivative based on the triazolo scaffold was shown to effectively inhibit IDO1 activity, leading to enhanced anti-tumor immunity. The compound exhibited sub-micromolar potency with favorable metabolic stability .
Q & A
Q. What are the common synthetic routes for 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of trifluoromethyl-substituted pyridine precursors. For example, one-pot methods using hydroxylamine hydrochloride and trifluoroacetic acid anhydride (TFAA) for cyclization are effective for analogous triazolo-pyridine derivatives . Key factors include:
- Temperature control : Optimal cyclization occurs at 80–100°C to avoid decomposition of the trifluoromethyl group.
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction homogeneity .
- Stoichiometry : A 1:1.2 molar ratio of pyridine precursor to TFAA minimizes side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and what data signatures should researchers prioritize?
- NMR : NMR shows distinct peaks for the triazole ring (δ 8.2–8.5 ppm) and carboxylic acid proton (broad signal at δ 12–13 ppm). NMR confirms the trifluoromethyl group (δ -62 to -65 ppm) .
- LC-MS : A molecular ion peak at m/z 231.03 (M+H) aligns with the molecular formula CHFNO .
- FT-IR : Strong absorption at 1700–1720 cm indicates the carboxylic acid moiety .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Predict binding affinities via molecular docking with target proteins (e.g., kinase inhibitors) .
- Simulate stability of the trifluoromethyl group under physiological pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for triazolo-pyridine derivatives?
Discrepancies in unit cell parameters or bond lengths may arise from:
Q. What strategies optimize the regioselective functionalization of the triazole ring without degrading the carboxylic acid group?
- Protecting groups : Temporarily esterify the carboxylic acid with methyl or tert-butyl groups to prevent nucleophilic attack during functionalization .
- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-position of the triazole ring avoids side reactions with the acid moiety .
- pH control : Conduct reactions in weakly acidic media (pH 4–5) to stabilize the carboxylic acid .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Degradation pathways : Hydrolysis of the trifluoromethyl group is accelerated in polar protic solvents (e.g., water, ethanol).
- Storage recommendations :
Q. What advanced analytical methods validate the compound’s purity in complex biological matrices?
- HRMS-Orbitrap : Achieve <1 ppm mass accuracy to distinguish isotopic patterns of impurities .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude extracts, particularly for triazole-proton correlations .
- Microscopy (SEM-EDS) : Detect trace elemental impurities (e.g., residual catalysts like Pd) at ppm levels .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays involving this compound?
- Solubility issues : Use co-solvents like PEG-400 (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Metabolic instability : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at the pyridine ring) .
- Positive controls : Compare with structurally validated analogs (e.g., 5-chloro derivatives) to confirm target engagement .
Q. What experimental designs mitigate side reactions during scale-up synthesis?
- Flow chemistry : Continuous processing reduces thermal degradation of intermediates .
- In-line monitoring : Use ReactIR to track TFAA consumption and optimize reagent addition rates .
- Design of experiments (DoE) : Apply response surface methodology to balance temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
